(S)-LY3177833

Description

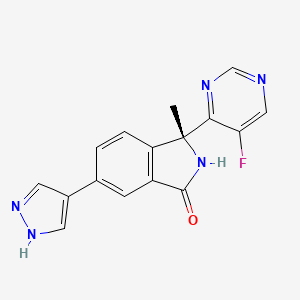

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3R)-3-(5-fluoropyrimidin-4-yl)-3-methyl-6-(1H-pyrazol-4-yl)-2H-isoindol-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12FN5O/c1-16(14-13(17)7-18-8-19-14)12-3-2-9(10-5-20-21-6-10)4-11(12)15(23)22-16/h2-8H,1H3,(H,20,21)(H,22,23)/t16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNLVLWZENYQYRT-MRXNPFEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(C=C(C=C2)C3=CNN=C3)C(=O)N1)C4=NC=NC=C4F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(C2=C(C=C(C=C2)C3=CNN=C3)C(=O)N1)C4=NC=NC=C4F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12FN5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Pharmacology and Mechanism of Action of Ly3177833

Cellular Responses and Phenotypic Alterations Induced by Ly3177833

Cell Cycle Progression Perturbations

Inhibition of CDC7 by LY3177833 leads to notable disruptions in the cell cycle, affecting various phases and ultimately impacting cell proliferation nih.gov.

Induction of S-Phase Delay

LY3177833 has been observed to induce a delay in the S-phase of the cell cycle nih.gov. This delay is a consequence of inhibiting CDC7, which is essential for the initiation and progression of DNA replication medchemexpress.eunih.gov. Studies using techniques like fluorescence-activated cell sorting (FACS) analysis in synchronous cell populations have demonstrated that cells treated with CDC7 inhibitors exhibit delayed S phase progression, potentially stalling in late S and/or G2 phase nih.gov.

Prolongation of Mitosis Duration

Beyond its effects on S-phase, CDC7 inhibition by compounds including LY3177833 has been shown to significantly increase the duration of mitosis medchemexpress.eunih.govresearchgate.net. This prolongation is likely linked to the downstream consequences of impaired DNA replication initiation and the resulting replication stress nih.govnih.gov. Live cell microscopy analysis has been utilized to quantify this effect, showing an elevated time spent in mitosis in cells treated with CDC7 inhibitors nih.gov.

Induction of Mitotic Aberrations and Chromosome Missegregation

The replication stress induced by CDC7 inhibition can lead to mitotic aberrations and chromosome missegregation nih.govnih.gov. These abnormalities during mitosis can arise from issues such as centrosome dysregulation and incomplete sister chromatid separation, ultimately contributing to genomic instability nih.gov. The synergy observed between CDC7 inhibitors like LY3177833 and inhibitors of the ATR-CHK1 pathway in inducing mitotic catastrophe further highlights the role of CDC7 inhibition in disrupting proper mitotic processes nih.govresearchgate.net. Aberrant mitosis and chromosome segregation patterns can be examined through techniques like histochemical staining google.comgoogle.com.

Induction of Replication Stress

Inhibition of CDC7, a key regulator of DNA replication origin firing, leads to the induction of replication stress nih.govnih.govresearchgate.net. Replication stress is characterized by inefficient DNA replication, causing replication forks to slow down or stall, making them susceptible to DNA damage nih.gov. LY3177833, as a CDC7 inhibitor, contributes to this cellular stress by impairing origin firing and potentially affecting replication fork speed nih.gov. This induced replication stress is a significant factor in the observed cellular responses and can sensitize cancer cells to other therapeutic agents targeting DNA damage response pathways nih.govresearchgate.net. Inhibition of CDC7 has been shown to induce the expression of DNA-damage markers like γH2AX researchgate.net.

Senescence Induction in Cancer Cells

LY3177833 acts as a senescence inducer, particularly in certain cancer cell types medchemexpress.eumedchemexpress.commedchemexpress.com. Cellular senescence is a state of stable cell cycle arrest merckmillipore.comnih.gov. This can be a tumor-suppressing mechanism, preventing the proliferation of damaged cells merckmillipore.com.

Morphological and Biomarker Evidence of Senescence (e.g., SA-β-galactosidase expression)

The induction of senescence by LY3177833 is supported by morphological changes and the expression of specific biomarkers medchemexpress.com. A classic characteristic of senescent cells is an increase in cell size and a distinctive flat morphology merckmillipore.com. A widely used biomarker for detecting senescent cells is senescence-associated β-galactosidase (SA-β-gal) activity, typically detected at pH 6.0 merckmillipore.comnih.govwikipedia.org. Studies have shown that LY3177833 treatment increases SA-β-gal content and expression in certain cancer cell lines, such as Hep3B cells medchemexpress.commolnova.com. This increased SA-β-gal activity is a result of the accumulation and overexpression of endogenous lysosomal beta-galactosidase in senescent cells nih.govwikipedia.org. The induction of senescence by LY3177833 appears to be selective, notably inducing senescence in TP53 mutant liver cancer cells while having less effect on TP53 wild-type cells medchemexpress.eunih.govresearchgate.net.

Table 1: Effect of LY3177833 on SA-β-galactosidase Expression

| Cell Line | LY3177833 Concentration | Incubation Time | Observed Effect on SA-β-gal | Source |

| Hep3B cells | 10 µM | 4 days | Increased SA-β-gal content and expression medchemexpress.commolnova.com | medchemexpress.commolnova.com |

Context-Dependent Senescence Induction (e.g., TP53 mutant liver cancer cells)

LY3177833 has been shown to induce senescence in a context-dependent manner, with a notable effect observed in liver cancer cells harboring TP53 mutations. Pharmacological inhibition of CDC7 by LY3177833 selectively induces senescence in TP53 mutant liver cancer cells medchemexpress.eunih.govresearchgate.netgoogle.com. This effect was comparable to that observed with another CDC7 inhibitor, TAK-931, and consistent with CDC7 gene knockdown, which also impaired proliferation and induced senescence in TP53 mutant liver cancer cells but not in TP53 wild-type cells nih.govresearchgate.net.

Studies using SA-β-gal staining, a common marker for senescence, revealed that LY3177833 selectively induced senescence in liver cancer cell lines with TP53 mutations (e.g., Hep3B, Huh7, SNU398, MHCC97H, and HCCLM3) researchgate.net. In contrast, TP53 wild-type liver cancer cell lines (e.g., SK-Hep1 and Huh6) primarily remained SA-β-gal negative after treatment with LY3177833 researchgate.netgoogle.com. This differential effect suggests that the TP53 mutation status is a critical determinant of sensitivity to LY3177833-induced senescence in liver cancer cells.

The induction of senescence by CDC7 inhibition in the context of mutated TP53 appears to be linked to the induction of DNA damage. Following CDC7 inhibition, there was a striking induction of γH2AX and DNA double-strand breaks in TP53-mutant liver cancer cells compared to TP53 wild-type cells, which instead showed an upregulation of p21cip1 nih.gov. This indicates a differential cellular response to replication stress induced by CDC7 inhibition depending on the TP53 status.

The context-dependent nature of senescence induction is a significant aspect of cellular responses, as senescence can have both beneficial (e.g., tumor suppression) and detrimental (e.g., contribution to aging and inflammation) effects depending on the cellular and tissue environment nih.govaging-us.com. In the case of LY3177833, its selective induction of senescence in TP53 mutant cancer cells highlights a potential therapeutic window.

Induction of Apoptotic Cell Death

While LY3177833 primarily induces senescence in TP53 mutant liver cancer cells, its ability to induce apoptotic cell death has also been explored, particularly in combination therapies or in different cellular contexts nih.gov. Apoptosis is a regulated process of cell death characterized by specific morphological and biochemical changes, including cell shrinkage, nuclear fragmentation, chromatin condensation, and the activation of caspases wikipedia.orged.ac.uk. It can be triggered by intrinsic or extrinsic pathways wikipedia.orgthermofisher.com.

Research suggests that CDC7 inhibition, including by selective inhibitors like LY3177833, may selectively induce apoptotic cell death in cancer cells, potentially through a p53-independent pathway in some contexts cancerresearchhorizons.com. In normal or untransformed cells, CDC7 inhibition may lead to cell cycle arrest, whereas in cancer cells, it can result in progression through a defective S-phase, leading to apoptosis cancerresearchhorizons.com.

Although initial observations with CDC7 inhibitors like XL413 showed no significant apoptosis induction in TP53 mutant HCC cells when used alone, combining CDC7 inhibition with other agents has demonstrated the induction of apoptosis nih.gov. For instance, combining mTOR inhibitors with CDC7 inhibitors was found to be effective in causing apoptotic cell death of CDC7 inhibitor-treated HCC cells nih.gov. This suggests that while LY3177833 may induce senescence as a primary response in certain cancer cells, the induction of apoptosis can be achieved, particularly when overcoming potential resistance mechanisms or in combination with synergistic therapies.

Preclinical Efficacy of Ly3177833 in Cancer Models

In Vitro Antiproliferative and Cytotoxic Activity

LY3177833 has demonstrated potent antiproliferative activity in numerous cancer cell lines. investorroom.com Its in vitro activity has been reported to be comparable or superior to other CDC7 inhibitors in many cell lines tested. google.cominvestorroom.com

Broad-Spectrum Antitumor Activity across Diverse Cancer Cell Lines

Studies indicate that LY3177833 exhibits broad in vitro anticancer activity. glpbio.com This broad activity has been observed across various cancer types, including solid and hematologic cancers. carnabio.com

Differential Cytotoxicity in Cancer Cells Versus Non-Transformed Cells

A marked difference in sensitivity to CDC7 inhibitors, such as SRA141 (which has shown comparable or superior in vitro activity to LY3177833 in some cell lines), has been observed between cancer and normal cells. google.cominvestorroom.com While a significant percentage of cancer cells may undergo cell death, a much smaller percentage of normal, non-transformed cells show apoptosis. google.cominvestorroom.com This differential cytotoxicity supports the potential for a therapeutic index between tumor and non-transformed tissues. google.cominvestorroom.com This is consistent with the understanding that inhibition of CDC7 in normal cells can lead to reversible cell cycle arrest, whereas in cancer cells, it may lead to progression through a defective S-phase and subsequent apoptosis. cancerresearchhorizons.com

Cell Line Sensitivity Profiling (e.g., SW620, Colo-205, Hep3B, Huh7, H1299, RKO, PLC/PRF/5, SNU449)

LY3177833 and other CDC7 inhibitors have been evaluated in a panel of cancer cell lines to assess sensitivity. Colorectal cancer cell lines like Colo-205 and SW620 have been among those tested. google.cominvestorroom.comlidebiotech.com Liver cancer cell lines such as Hep3B, Huh7, PLC/PRF/5, and SNU449 have also been included in studies investigating CDC7 inhibition. lidebiotech.comnih.govnih.govnih.govresearchgate.netnih.gov The antiproliferative activity has been characterized in cell lines including Colo-205 and SW620 using various assays. google.cominvestorroom.com

Interactive Data Table 1: In Vitro Activity in Selected Cell Lines (Illustrative based on text)

| Cell Line | Cancer Type | Activity/Sensitivity | Reference |

| SW620 | Colorectal Cancer | Tested/Sensitive | google.cominvestorroom.comlidebiotech.com |

| Colo-205 | Colorectal Cancer | Tested/Sensitive | google.cominvestorroom.comlidebiotech.com |

| Hep3B | Liver Cancer | Tested | lidebiotech.comnih.govnih.govresearchgate.netnih.gov |

| Huh7 | Liver Cancer | Tested | lidebiotech.comnih.govnih.govnih.govresearchgate.netnih.gov |

| PLC/PRF/5 | Liver Cancer | Tested | nih.govresearchgate.netnih.gov |

| SNU449 | Liver Cancer | Tested | nih.govnih.govresearchgate.netgenominfo.org |

| H1299 | Lung Cancer | Tested | lidebiotech.com |

| RKO | Colorectal Cancer | Tested | lidebiotech.com |

Note: Specific IC50 values for LY3177833 across all these cell lines were not consistently available in the provided snippets, but the text confirms these lines were used in studies of CDC7 inhibitors, including comparisons with or testing of LY3177833.

In Vivo Antitumor Activity in Xenograft Models

LY3177833 has demonstrated in vivo antitumor activity in mouse xenograft models. portico.org

Tumor Growth Inhibition and Regression in Mouse Xenograft Models (e.g., SW620 human colorectal adenocarcinoma, lung SCC)

Treatment with LY3177833 has been shown to cause significant tumor regression in a dose-dependent manner in mouse xenograft models, such as those using SW620 human colorectal adenocarcinoma cells. medchemexpress.comfluoroprobe.com In these models, no significant tumor growth was observed for a period after dosing cessation. medchemexpress.com Broad antitumor activity in mouse xenograft models has been associated with robust dose/exposure-dependent in vivo target inhibition. portico.org While specific data on lung squamous cell carcinoma (SCC) models for LY3177833 was not detailed, the compound has shown broad antitumor activity in vivo. portico.org Other studies on different agents in lung tumor models have shown tumor growth inhibition and regression. nih.govnih.gov

Interactive Data Table 2: In Vivo Activity in SW620 Mouse Xenograft Model (Illustrative based on text)

| Animal Model | Cell Line | Observed Effect | Reference |

| Female athymic Balb/c nude mice (5-6 weeks old) | SW620 | Significant tumor regression | medchemexpress.comfluoroprobe.com |

| Mouse xenograft models | Various | Broad antitumor activity | portico.org |

Note: Specific dosage information is excluded as per instructions.

Robust and Durable Antitumor Activity in Patient-Derived Xenograft (PDX) Models

LY3177833 has been reported to have robust and durable activity in patient-derived xenograft (PDX) tumor models. google.comgoogle.comaacr.org PDX models are considered valuable tools for preclinical therapeutic testing as they aim to recapitulate the tumor features of patients and retain molecular and histological characteristics of the disease. frontiersin.orgnih.govmdpi.com Studies using PDX models have shown promising results for various agents in development. aacrmeetingnews.orgchampionsoncology.com The use of PDX models allows for the evaluation of drug responsiveness in a setting that more closely mimics the clinical scenario. mdpi.com

On-Target Pharmacodynamic Biomarker Inhibition in Tumor and Surrogate Tissues (e.g., pMCM2)

Pharmacodynamic (PD) biomarkers are essential in cancer research as they provide information about a drug's effect on the body and its target engagement frontiersin.orgleicabiosystems.com. Measuring PD biomarkers can help determine the degree of response to a drug in clinical trials and guide treatment decisions frontiersin.org. While tumor tissue is considered the gold standard for PD studies, surrogate tissues can also play important and complementary roles, although discrepancies in readouts between tumor and normal surrogate tissues can occur nih.gov.

LY3177833 is identified as a potent CDC7 and pMCM2 inhibitor medchemexpress.eumedchemexpress.comfishersci.atmedchemexpress.com. Its inhibitory activity has been quantified, showing IC50 values of 3.3 nM against CDC7 and 290 nM against pMCM2 medchemexpress.comfishersci.atmedchemexpress.com. The phosphorylation of MCM2 is a direct target of CDC7 medchemexpress.eu.

Preclinical studies have investigated the impact of CDC7 inhibitors, including LY3177833 and SRA141 (another CDC7 inhibitor), on pMCM2 levels in various models google.cominvestorroom.com. In cellular studies, CDC7 inhibitors have demonstrated robust on-target inhibition, with the phosphorylation of MCM2 at S40 and S53 being reduced in a concentration-dependent manner investorroom.com. For SRA141, a decrease in pMCM2 (S53) was observed starting at concentrations as low as 0.033 µM in cells investorroom.com.

Assessment of pMCM2 levels has also been conducted in in vivo models. In female Rowett nude rats bearing subcutaneous Colo-205 tumors, tumoral inhibition of pMCM2 was determined following treatment with SRA141 google.com. Tumors were sampled for analysis after a single oral dose google.com. Similarly, evaluation of pMCM2-S40 expression has been performed in xenograft tumors and skin samples from rat xenografts following treatment with SRA141 at various dosages google.com. Normal human skin appears to be a reasonable surrogate tissue to assess the on-target pharmacodynamics of CDC7 inhibitors like SRA141 google.com. Immunohistochemistry assessments have been used to evaluate total MCM2, phosphorylated MCM2, and gH2AX in tumor and surrogate tissue from rat xenograft models of leukemia treated with and without CDC7 inhibitors google.comgoogle.com.

Data from studies with CDC7 inhibitors highlight the dose-dependent nature of pMCM2 inhibition. For instance, in Colo-205 tumor-bearing rats treated with a single dose of SRA141, tumor SRA141 levels of approximately 1.2 µM resulted in an approximate 50% decrease in pMCM2 (S53) compared to vehicle-treated rats investorroom.com. This suggests that selective inhibition of CDC7 is incompatible with tumor cell survival investorroom.com.

The inhibition of pMCM2 by LY3177833 has also been specifically noted in TP53 mutant liver cancer cells, where it leads to suppressed p-MCM2 levels medchemexpress.eu.

Here is a summary of some preclinical findings related to CDC7/pMCM2 inhibition:

| Compound | Target | IC50 (nM) | Model | Observed Effect on pMCM2 | Source |

| LY3177833 | CDC7 | 3.3 | In vitro | Inhibition | medchemexpress.comfishersci.atmedchemexpress.com |

| LY3177833 | pMCM2 | 290 | In vitro | Inhibition | medchemexpress.comfishersci.atmedchemexpress.com |

| LY3177833 | pMCM2 | Not specified | TP53 mutant liver cancer cells | Suppressed p-MCM2 levels | medchemexpress.eu |

| SRA141 | CDC7 | ~33 (in cells) | In vitro | Concentration-dependent reduction in pMCM2 (S40 and S53) | investorroom.com |

| SRA141 | pMCM2 | Not specified | Colo-205 rat xenograft tumors | ~50% decrease in pMCM2 (S53) at ~1.2 µM tumor concentration | investorroom.com |

| SRA141 | pMCM2 | Not specified | Rat xenografts (tumor and skin samples) | Evaluation of pMCM2-S40 expression | google.com |

These findings underscore the ability of LY3177833 and other CDC7 inhibitors to effectively engage their target, CDC7, and subsequently inhibit the phosphorylation of MCM2 in both cancer cells and in vivo models, including in surrogate tissues like skin.

Identification of Predictive Biomarkers and Responsive Indications for Ly3177833

Genetic Markers of Sensitivity

Genetic alterations within cancer cells can significantly influence their response to targeted therapies. Studies have explored the role of specific gene mutations, such as those in TP53 and RAS, in predicting sensitivity to LY3177833.

Role of TP53 Mutation Status in Response

Preclinical studies have indicated a notable correlation between the mutation status of the TP53 gene and the sensitivity of cancer cells to LY3177833. Research, particularly in liver cancer cell lines, has shown that pharmacological or genetic inhibition of CDC7, a target of LY3177833, selectively induces senescence in cells with TP53 mutations researchgate.netgoogle.comnih.govresearchgate.net. Liver cancer cell lines harboring TP53 mutations demonstrated impaired proliferation and induced senescence upon exposure to LY3177833 or other CDC7 inhibitors, while liver cancer cell lines with wild-type TP53 were not sensitive researchgate.netnih.govresearchgate.net. Comparable results were observed with different CDC7 inhibitors, further supporting the link between TP53 mutation status and sensitivity to CDC7 inhibition nih.gov. This selective induction of senescence suggests that TP53 mutation status could serve as a predictive biomarker for response to LY3177833 in certain cancer types, particularly hepatocellular carcinoma google.comgoogleapis.com.

Functional Biomarkers of Response (e.g., Basal Replication Stress Levels)

Functional characteristics of cancer cells, such as the level of basal replication stress, have emerged as potential biomarkers for predicting therapeutic response. Replication stress is a common feature of most cancer cells, often resulting from oncogene activation, and can lead to DNA damage and genomic instability oncotarget.com. The ATR-CHK1 pathway is crucial for managing replication stress oncotarget.comnih.gov.

In the context of CDC7 inhibition by agents like LY3177833, studies in liver cancer cells have indicated a link between CDC7 inhibition and replication stress nih.gov. CDC7 inhibition has been shown to sensitize liver cancer cells to ATR and CHK1 inhibitors, suggesting that cells experiencing replication stress may be more vulnerable to therapies that target the replication stress response pathway or induce further stress nih.gov. A replication stress signature was found to be enriched in hepatocellular carcinoma cells treated with a CDC7 inhibitor, and high replication stress levels in tumor tissues have been correlated with poorer prognosis in HCC patients nih.gov. While these findings highlight the interplay between CDC7 inhibition and replication stress, the provided information does not definitively establish basal replication stress levels as a direct, standalone predictive biomarker for response to LY3177833 monotherapy oncotarget.comnih.govdana-farber.orgnih.gov. However, it suggests that the replication stress pathway is relevant to the mechanism of action of CDC7 inhibitors and could be explored further for biomarker development, potentially in combination therapy settings nih.gov.

Potential Therapeutic Indications Identified from Preclinical Studies

Preclinical investigations are crucial for identifying potential cancer types that may be responsive to a new therapeutic agent. Based on the observed mechanisms of action and effects in cell and animal models, certain cancer indications have been explored for the potential application of LY3177833.

Hepatocellular Carcinoma (HCC)

Hepatocellular carcinoma (HCC) has been a significant focus of preclinical research for LY3177833. Studies have demonstrated that LY3177833, as a CDC7 inhibitor, exhibits selective activity against HCC cells, particularly those with TP53 mutations researchgate.netgoogle.comnih.govresearchgate.netgoogleapis.com. The ability of LY3177833 to induce senescence and inhibit proliferation specifically in TP53-mutated liver cancer cell lines provides a strong rationale for its potential use in this subset of HCC researchgate.netnih.govresearchgate.net. Furthermore, research linking CDC7 inhibition to replication stress in liver cancer cells suggests another potential avenue for therapeutic benefit in HCC, possibly in combination with inhibitors of the replication stress response pathway cancerconnect.comnih.gov. Preclinical models, including cell lines and potentially xenografts, have been utilized to evaluate the efficacy of LY3177833 in HCC, supporting its consideration for this indication researchgate.netgoogleapis.comcancerconnect.com.

Colorectal Adenocarcinoma

Preclinical studies have also explored the potential of LY3177833 in colorectal adenocarcinoma. Data from a mouse xenograft model using SW620 colorectal cancer cells showed that treatment with LY3177833 resulted in significant dose-dependent antitumor activity cenmed.com. This finding suggests that LY3177833 may have therapeutic potential in colorectal cancer. While the specific biomarkers predicting response in colorectal adenocarcinoma are still under investigation, this preclinical evidence supports further exploration of LY3177833 for this indication google.comcenmed.comnih.gov.

Squamous Cell Carcinomas (e.g., Lung SCC)

Preclinical studies have indicated that LY3177833 demonstrates broad antitumor activity in mouse xenograft models, associated with dose and exposure-dependent target inhibition. portico.org While specific detailed research findings for LY3177833 in Squamous Cell Carcinomas (SCC), particularly Lung SCC, were not extensively detailed in the search results, the association of high MCM2 expression with a prognostic indicator in squamous cell carcinomas suggests a potential area of investigation for CDC7 inhibitors like LY3177833. nih.gov Squamous cell carcinoma of the lung is a significant subtype of non-small cell lung cancer (NSCLC), strongly associated with smoking. nih.govnih.gov Molecular characterization of SCC is considered important for identifying actionable molecular defects that could be targeted in clinical trials. nih.gov

Combination Therapeutic Strategies Involving Ly3177833

Rationale for Combination Approaches to Enhance Efficacy and Overcome Resistance

The rationale behind combining CDC7 inhibitors like LY3177833 with other therapeutic agents stems from the understanding that cancer cells often rely on multiple pathways for survival and can develop resistance to single-agent treatments. CDC7 inhibition can induce DNA replication stress, creating vulnerabilities that can be exploited by targeting other components of the DNA damage response (DDR) or alternative survival pathways. nih.govresearchgate.net Combining LY3177833 with inhibitors of pathways like mTOR or ATR/CHK1 can lead to synergistic effects, resulting in enhanced cell death and overcoming intrinsic or acquired resistance. nih.govresearchgate.netgoogle.comresearchgate.net

Synergistic Interactions with mTOR Pathway Inhibitors (e.g., AZD8055, AZD2014)

Combinations of CDC7 inhibitors, including LY3177833, with mTOR inhibitors such as AZD8055 and AZD2014 have demonstrated synergistic effects in inhibiting cancer cell growth. google.comgoogleapis.com This synergy has been observed in various cancer types, including liver cancer. google.comnih.govresearchgate.net

Molecular Basis of Synergy: Senescence-Associated Senolysis

One proposed molecular basis for the synergy between CDC7 inhibitors and mTOR inhibitors involves the induction of senescence followed by senolysis. CDC7 inhibition can induce senescence in cancer cells, particularly those with TP53 mutations. nih.govresearchgate.net Senescent cells treated with a CDC7 inhibitor become highly sensitive to mTOR inhibition, leading to apoptotic cell death. google.comnih.govresearchgate.netresearchgate.net This suggests that mTOR inhibitors can act as senolytic agents, selectively eliminating cancer cells that have been rendered senescent by CDC7 inhibition. google.comresearchgate.net

Impact on mTOR Signaling Feedback Reactivation

Inhibition of the mTOR pathway can sometimes lead to feedback loop reactivation of mTOR signaling, often through receptor tyrosine kinase (RTK) engagement, which can limit the efficacy of mTOR inhibitors. nih.govnih.gov Research indicates that in cells treated with a CDC7 inhibitor, this feedback reactivation of mTOR signaling following its inhibition is blocked. nih.govresearchgate.netresearchgate.net This disruption of the feedback loop leads to sustained mTOR inhibition and consequently enhances cell death when combined with a CDC7 inhibitor like LY3177833. nih.govresearchgate.net

Synergistic Interactions with ATR/CHK1 Pathway Inhibitors (e.g., AZD6738, MK-8776, BAY-1895344, LY2606368)

LY3177833 has also shown striking synergy when combined with inhibitors of the ATR/CHK1 pathway, such as AZD6738, MK-8776, BAY-1895344, and LY2606368, particularly in liver cancer cells. nih.govresearchgate.netresearchgate.net The ATR-CHK1 pathway is a key regulator of the DNA damage response, activated by replication stress. nih.govnih.gov

Potentiation of DNA Damage and Apoptosis Induction

The synergistic effect of combining CDC7 inhibitors with ATR/CHK1 inhibitors is linked to the potentiation of DNA damage and subsequent induction of apoptosis. CDC7 inhibition induces DNA replication stress. nih.govresearchgate.net When combined with ATR or CHK1 inhibitors, which are critical for responding to replication stress and maintaining genome stability, this combination leads to increased DNA damage. nih.govresearchgate.net This enhanced DNA damage overwhelms the cancer cells' repair mechanisms, triggering synergistic induction of apoptosis. nih.govresearchgate.netresearchgate.net Studies have shown synergistic induction of DNA damage, as indicated by markers like γH2AX, and increased caspase-3/7 activity, a marker of apoptosis, in cancer cells treated with the combination. nih.govresearchgate.net

Here is a representative data table illustrating synergistic induction of apoptosis:

| Cell Line | Treatment | Caspase-3/7 Apoptosis (Relative Units) |

| PLC/PRF/5 | XL413 (CDC7 inhibitor) | Low |

| PLC/PRF/5 | AZD6738 (ATR inhibitor) | Low |

| PLC/PRF/5 | XL413 + AZD6738 | High Synergy |

| SNU449 | XL413 (CDC7 inhibitor) | Low |

| SNU449 | MK-8776 (CHK1 inhibitor) | Low |

| SNU449 | XL413 + MK-8776 | High Synergy |

Note: Data is illustrative based on findings showing synergistic induction of apoptosis with CDC7 and ATR/CHK1 inhibitor combinations. nih.govresearchgate.net

Overcoming Intrinsic Resistance to ATR-CHK1 Inhibition

Combining CDC7 inhibition with ATR/CHK1 inhibition can also overcome intrinsic resistance to ATR-CHK1 inhibitors. nih.govresearchgate.net In cancer cells that are resistant to ATR or CHK1 inhibition, treatment with CDC7 inhibitors induces strong DNA replication stress. nih.govresearchgate.net This heightened replication stress makes these otherwise resistant cells vulnerable to ATR or CHK1 inhibition, leading to striking synergy. nih.govresearchgate.net The synergy in resistant cells is thought to potentially arise from abnormalities in mitosis that induce mitotic catastrophe. nih.govresearchgate.net

Combinations with Other Anti-Neoplastic Agents

The potential for combining LY3177833 with other anti-neoplastic agents stems from its mechanism of action as a CDC7 inhibitor. By interfering with DNA replication initiation, LY3177833 can induce replication stress, potentially sensitizing cancer cells to agents that target DNA integrity or other crucial survival pathways. Various combinations with different classes of anti-neoplastic agents have been explored or proposed to enhance therapeutic efficacy and overcome potential resistance mechanisms [7th search result].

DNA Polymerase Inhibitors

Combinations involving LY3177833 and DNA polymerase inhibitors have been proposed as a potential anti-neoplastic strategy [7th search result]. The rationale behind combining a CDC7 inhibitor like LY3177833 with DNA polymerase inhibitors relates to the induction and processing of DNA replication stress. CDC7 inhibition can lead to stalled replication forks, and targeting DNA polymerases, which are central players in the replication stress response, could potentially enhance the cytotoxic effects in cancer cells [26th search result]. While the concept of targeting DNA polymerases in combination with agents that induce replication stress is an area of research, specific detailed research findings on the combination of LY3177833 directly with DNA polymerase inhibitors were not prominently available in the reviewed literature.

Receptor Tyrosine Kinase Inhibitors

LY3177833 has been listed as a potential component in combination therapies with receptor tyrosine kinase (RTK) inhibitors [7th search result]. RTKs are key regulators of cell growth and survival, and their aberrant activation is common in many cancers [13th search result, 15th search result, 21st search result]. Combining a CDC7 inhibitor with RTK inhibitors could potentially target multiple pathways essential for cancer cell proliferation and survival. While combinations of different RTK inhibitors or RTK inhibitors with chemotherapy or immunotherapy are being investigated to overcome resistance and improve outcomes [13th search result, 15th search result, 17th search result, 21st search result, 25th search result, 29th search result, 30th search result], specific detailed research findings on the combination of LY3177833 directly with RTK inhibitors were not extensively detailed in the reviewed literature.

MAPK Pathway Inhibitors

The combination of LY3177833 with MAPK pathway inhibitors has been proposed as a potential therapeutic approach in cancer treatment [7th search result]. The MAPK pathway is a critical signaling cascade involved in cell proliferation, differentiation, and survival, and its dysregulation is frequently observed in various cancers [5th search result, 6th search result, 11th search result, 28th search result, 31st search result, 32nd search result, 35th search result]. Combining a CDC7 inhibitor with MAPK inhibitors could potentially create a synergistic effect by simultaneously targeting DNA replication and key proliferation signaling. While combinations of MAPK inhibitors with other agents like PI3K inhibitors or immune checkpoint inhibitors are being explored [11th search result, 20th search result, 22nd search result, 28th search result, 31st search result, 32nd search result, 35th search result], specific detailed research findings on the combination of LY3177833 directly with MAPK pathway inhibitors were not extensively detailed in the reviewed literature.

PARP Inhibitors

Combinations of LY3177833 with PARP inhibitors have been investigated [4th search result, 7th search result]. PARP inhibitors target enzymes involved in DNA repair, particularly single-strand break repair [7th search result, 8th search result, 14th search result, 16th search result, 20th search result, 22nd search result, 34th search result]. The rationale for combining CDC7 inhibitors, which induce replication stress, with PARP inhibitors is based on the concept of synthetic lethality, where the combination of two agents targeting different DNA repair or replication pathways leads to enhanced cell death in cancer cells, particularly those with existing DNA repair deficiencies [7th search result, 14th search result, 20th search result, 22nd search result, 34th search result]. LY3177833 has been mentioned in the context of combination with PARP inhibitors such as Olaparib and BMN673 (Talazoparib) [4th search result, 7th search result]. Studies have shown that combining PARP inhibitors with agents that induce DNA damage or interfere with DNA repair can enhance their efficacy, particularly in cancers that may not be inherently deficient in homologous recombination repair [3rd search result, 7th search result, 14th search result, 16th search result, 20th search result, 22nd search result, 34th search result].

Aurora B Kinase Inhibitors

LY3177833 has been listed as a potential agent for combination therapy with Aurora B kinase inhibitors, such as Barasertib [7th search result]. Aurora B kinase is a key regulator of mitosis and chromosome segregation [23rd search result, 27th search result, 28th search result, 29th search result, 30th search result, 38th search result, 39th search result]. Inhibiting Aurora B can lead to mitotic defects and cell death. Combining a CDC7 inhibitor with an Aurora B inhibitor could potentially disrupt both DNA replication and mitosis, leading to increased anti-tumor activity. While Aurora kinase inhibitors are being investigated in various combinations [26th search result, 27th search result, 28th search result, 33rd search result, 37th search result, 38th search result, 39th search result], specific detailed research findings on the combination of LY3177833 directly with Aurora B kinase inhibitors were not extensively detailed in the reviewed literature.

Mechanisms of Resistance to Cdc7 Inhibition by Ly3177833

Intrinsic Resistance Mechanisms (e.g., in TP53 wild-type cells)

Research indicates that the TP53 status of cancer cells can play a significant role in their intrinsic resistance to CDC7 inhibition by compounds like LY3177833. Studies have shown that pharmacological inhibition of CDC7, including with LY3177833, selectively induces senescence in liver cancer cells with TP53 mutations but not in those with wild-type TP53 google.comresearchgate.netresearchgate.net. Senescence is a state of stable cell cycle arrest, which can be a therapeutic outcome in cancer treatment. The differential response based on TP53 status suggests that wild-type TP53 confers a degree of intrinsic resistance to the senescence-inducing effects of CDC7 inhibition.

The tumor suppressor protein p53, encoded by the TP53 gene, is a critical regulator of the cell cycle, apoptosis, and senescence in response to various cellular stresses, including DNA damage mdpi.comthd.org.trwikipedia.org. Mutations in TP53 are frequent in many cancers and often lead to a loss of its normal function mdpi.comthd.org.tr. In the context of CDC7 inhibition, which can induce DNA replication stress, the presence of functional, wild-type TP53 appears to allow cells to respond differently compared to cells with mutated or non-functional TP53. While CDC7 inhibition induces senescence in TP53-mutated cells, TP53 wild-type cells are mainly negative for senescence-associated beta-galactosidase (SA-β-gal) staining after treatment google.comresearchgate.netresearchgate.net. This suggests that an intact TP53 pathway may enable alternative responses, such as cell cycle arrest without senescence or more effective DNA repair, thereby contributing to intrinsic resistance to CDC7 inhibitor-induced senescence and potentially other forms of cell death.

Strategies to Overcome Resistance in Combination Therapies

To circumvent both intrinsic and potential acquired resistance to CDC7 inhibition by LY3177833, combination therapy approaches are being investigated. Rationale drug combinations aim to target multiple pathways simultaneously, exploit vulnerabilities in resistant cells, or enhance the primary mechanism of action.

One promising strategy involves combining CDC7 inhibitors with inhibitors of the ATR-CHK1 signaling pathway nih.govresearchgate.net. The ATR-CHK1 pathway is a key regulator of the DNA damage response and is activated by replication stress. CDC7 inhibition induces DNA replication stress nih.gov. Combining CDC7 inhibition with ATR or CHK1 inhibition can potentiate the replication stress and overwhelm the cell's ability to repair DNA damage, leading to increased cell death, particularly in cancer cells nih.govresearchgate.net. Studies have shown that for liver cancer cells resistant to ATR or CHK1 inhibition, treatment with CDC7 inhibitors induces strong DNA replication stress and consequently shows striking synergy with ATR or CHK1 inhibitors nih.govresearchgate.net. This synergy may derive from abnormalities in mitosis inducing mitotic catastrophe researchgate.net.

Another combination strategy involves combining CDC7 inhibitors with mTOR inhibitors google.comresearchgate.netresearchgate.net. Research suggests that inhibiting mTOR can selectively eradicate senescent cancer cells induced by CDC7 inhibition, particularly in TP53-mutated cells google.comresearchgate.netresearchgate.net. This "two-step method" aims to first induce senescence with a CDC7 inhibitor and then eliminate these senescent cells with a senolytic agent like an mTOR inhibitor researchgate.net. This approach has shown promising results in reducing tumor burden and increasing survival in preclinical models of aggressive hepatocellular carcinoma (HCC) researchgate.net. The combination of a CDC7 inhibitor (LY3177833 or TAK931) and an mTOR inhibitor (AZD8055 or AZD2014) effectively caused growth inhibition and cell death in various cancer types, including liver, lung, non-small cell lung, and colon cancer, both in vitro and in vivo google.com.

Translational Outlook for Cdc7 Inhibitors in Cancer Therapy

Preclinical Profile Supporting Clinical Development

Preclinical studies have provided substantial evidence supporting the clinical investigation of CDC7 inhibitors like LY3177833. These studies have demonstrated potent anti-proliferative activity against a variety of cancer cell lines, including both solid tumors and hematological malignancies carnabio.comaacrjournals.org. Notably, acute myeloid leukemia (AML) cell lines have shown particular sensitivity to CDC7 inhibition aacrjournals.org.

In human tumor xenograft models, oral administration of CDC7 inhibitors has demonstrated robust anti-tumor efficacy carnabio.comaacrjournals.org. For instance, preclinical data for monzosertib (B10827748) (AS-0141), another CDC7 inhibitor, showed strong anti-tumor efficacy in several human tumor xenograft models carnabio.com. Similarly, TAK-931, an orally active and selective CDC7 inhibitor, exhibited a broad spectrum of antitumor efficacy in various preclinical cancer models nih.govnih.gov. LY3177833 itself has shown robust and durable activity in patient-derived xenograft (PDX) tumor models aacr.org.

Furthermore, preclinical studies have explored the potential for synergistic effects when CDC7 inhibitors are combined with existing standard-of-care treatments. Strong synergistic effects have been observed in hematological malignancies when monzosertib was combined with standard therapies carnabio.comaacrjournals.org. Combinations of CDC7 inhibitors with DNA-damaging agents have revealed significant synergistic antiproliferative effects, partly by suppressing homologous recombination repair and delaying recovery from double-strand breaks, leading to increased DNA damage accumulation nih.gov. For example, the combination of TAK-931 with the PARP inhibitor niraparib (B1663559) significantly improved antitumor efficacy in breast and ovarian xenograft models, suggesting that CDC7 inhibition can induce a "BRCAness" phenotype nih.gov. Additionally, CDC7 inhibitors have shown synergy with ATR and CHK1 inhibitors in liver cancer cells, particularly in those resistant to ATR or CHK1 inhibition, by inducing strong DNA replication stress nih.govresearchgate.net. This synergy is thought to arise from abnormalities in mitosis leading to mitotic catastrophe nih.govresearchgate.net. Combinations of LY3177833 with mTOR inhibitors like AZD8055 or AZD2014 have also shown effectiveness in inhibiting the growth of cancer cells, such as liver cancer cells google.com.

Preclinical data also indicate that the overexpression of CDC7 is correlated with poor clinical outcomes in various cancers, including colorectal cancer, ovarian carcinoma, breast cancer, and lung adenocarcinoma, further supporting CDC7 as a relevant target in oncology cancerresearchhorizons.com.

Pharmacodynamic Biomarker Utility in Clinical Settings (e.g., pMCM2 in surrogate tissues)

The assessment of pharmacodynamic (PD) biomarkers is crucial in clinical trials to confirm target engagement and understand the biological effects of a drug. Phosphorylated MCM2 at Ser40 (pMCM2) is a direct substrate of CDC7 kinase and is widely used as a key target engagement PD marker for CDC7 inhibitors nih.govgoogle.comnih.gov.

In clinical settings, pMCM2 levels can be evaluated in both tumor tissue and surrogate tissues, such as skin punch biopsies google.comaacrjournals.orggoogle.com. Changes in pMCM2 levels following treatment with a CDC7 inhibitor indicate that the drug is successfully inhibiting CDC7 activity in patients nih.govaacrjournals.orgnih.gov. For instance, in a Phase I trial of a CDC7 inhibitor (though the specific compound LY3143921 hydrate (B1144303) is mentioned, the principle applies to CDC7 inhibitors like LY3177833), evaluation of potential predictive and pharmacodynamic biomarkers, including phosphorylated MCM2, is included asco.org.

Analysis of pMCM2 in surrogate tissues like skin punch biopsies allows for monitoring target engagement without requiring frequent tumor biopsies, which can be more invasive google.comgoogle.com. Skin punch samples can be collected at baseline and at various time points post-dose to assess the time-dependent changes in pMCM2 levels google.com. Measurable biomarker effects observed in surrogate tissues can provide valuable information regarding the biological exposure and activity of the CDC7 inhibitor in patients google.com.

Beyond pMCM2, other potential pharmacodynamic markers are being explored. For example, gene expression profiling has identified candidate gene expression markers that are potentially predictive of a clinical response to CDC7 inhibitors and may serve as potential surrogate pharmacodynamic endpoints aacrjournals.org. These markers are sometimes enriched in specific cancer subtypes, such as triple-negative breast cancer aacrjournals.org. Additionally, pharmacodynamic markers of aberrant mitosis can be determined by histochemical staining using post-treatment tumor biopsies google.com.

The use of pMCM2 and other relevant biomarkers in clinical trials helps to establish the relationship between drug exposure, target inhibition, and potential clinical outcomes, guiding further clinical development of CDC7 inhibitors like LY3177833.

Q & A

Q. What is the mechanistic basis of LY3177833's selective induction of cellular senescence in cancer models?

LY3177833 selectively inhibits CDC7 kinase, disrupting the phosphorylation of its substrate pMCM2 (IC50: 3.3 nM and 290 nM, respectively), which is critical for DNA replication. In TP53-mutant liver cancer cells, this inhibition induces irreversible senescence, as evidenced by SA-β-Gal staining and reduced colony formation. Researchers should validate CDC7 dependency using shRNA knockdown controls and assess TP53 status via sequencing or western blotting to confirm selectivity .

Q. How is the inhibitory potency of LY3177833 quantified in vitro, and what assays are recommended?

IC50 values for CDC7 and pMCM2 inhibition are determined using kinase activity assays (e.g., ATP competition assays) and phospho-specific western blotting. For cellular efficacy, dose-response curves (4-day treatments) with colony formation assays or senescence markers (SA-β-Gal) are recommended. Include TP53 wild-type and mutant cell lines (e.g., Hep3B vs. SK-Hep1) as controls to contextualize selectivity .

Q. What cellular models are appropriate for studying LY3177833's anticancer activity?

Prioritize TP53-mutant cancer cell lines (e.g., Hep3B, Huh7) due to their heightened sensitivity to CDC7 inhibition. Use isogenic pairs (TP53 wild-type vs. mutant) to isolate genetic variables. For in vivo models, consider xenografts with verified TP53 status and monitor senescence via histochemical staining .

Advanced Research Questions

Q. How can researchers resolve contradictions in LY3177833's efficacy across cancer types?

Discrepancies may arise from variations in TP53 mutation status, compensatory kinase activation, or differences in CDC7 expression. Address this by:

Q. What experimental designs mitigate off-target effects when assessing LY3177833 in combinatorial therapies?

Use orthogonal validation methods:

- Compare LY3177833 with structurally distinct CDC7 inhibitors (e.g., TAK-931) to confirm on-target effects.

- Employ high-content screening to monitor off-target apoptosis or necrosis (e.g., Annexin V/propidium iodide dual staining).

- Optimize dosing schedules to avoid overlapping toxicities with DNA-damaging agents (e.g., cisplatin) .

Q. How can LY3177833's impact on replication stress be leveraged in synthetic lethality studies?

Design experiments combining LY3177833 with PARP inhibitors or ATR/CHK1 blockers in models with defective DNA repair (e.g., BRCA1/2 mutations). Use γH2AX staining and comet assays to quantify replication stress. Monitor synergy via Chou-Talalay analysis .

Q. What methodologies validate CDC7-pMCM2 pathway inhibition in vivo?

- Perform immunohistochemistry on tumor sections using phospho-MCM2 (Ser53) antibodies.

- Use PET tracers (e.g., [18F]-FLT) to non-invasively assess replication arrest.

- Corrogate senescence biomarkers (e.g., p16INK4a) with tumor growth kinetics .

Data Analysis and Interpretation

Q. How should researchers analyze LY3177833-induced senescence in heterogeneous tumor populations?

Employ single-cell RNA-seq to distinguish senescent subpopulations and identify associated secretory phenotypes (SASP). Use flow cytometry with SA-β-Gal and cell cycle markers (e.g., Ki67) to quantify senescence heterogeneity. Validate findings with spatial transcriptomics in tumor microenvironments .

Q. What statistical approaches are optimal for interpreting dose-response data in LY3177833 studies?

Use nonlinear regression (e.g., four-parameter logistic model) to calculate IC50 values. For senescence assays, apply ANOVA with post-hoc Tukey tests to compare TP53 mutant vs. wild-type responses. Include replicates (n ≥ 3) and report variability as mean ± SD .

Methodological Optimization

Q. How can LY3177833's pharmacokinetic properties be optimized in preclinical models?

Q. What protocols ensure reproducibility in LY3177833 senescence assays?

Standardize cell culture conditions (e.g., serum concentration, hypoxia levels). Pre-treat cells with TGF-β to enhance senescence detection. Include positive controls (e.g., doxorubicin) and normalize SA-β-Gal counts to total cell number .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.